Tert-butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate
Overview
Description
Tert-butyl 6-cyano-7-oxo-4-azaspiro[24]heptane-4-carboxylate is a chemical compound with the molecular formula C12H16N2O3 It is known for its unique spirocyclic structure, which includes a cyano group, a ketone, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters is essential to achieve consistent quality in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Tert-butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with spirocyclic frameworks.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyano group and ketone functionality can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The spirocyclic structure provides rigidity, which can affect the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate: Similar in structure but lacks the cyano group.
4-Boc-4,7-diazaspiro[2.5]octane: Contains a similar spirocyclic framework but with different functional groups.
Uniqueness
Tert-butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate is unique due to the presence of the cyano group, which imparts distinct reactivity and potential for further functionalization. Its combination of functional groups and spirocyclic structure makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-11(2,3)17-10(16)14-7-8(6-13)9(15)12(14)4-5-12/h8H,4-5,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIYOGZTRAUIBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(=O)C12CC2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857159 | |
Record name | tert-Butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
718632-43-0 | |
Record name | tert-Butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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